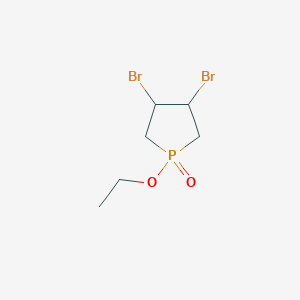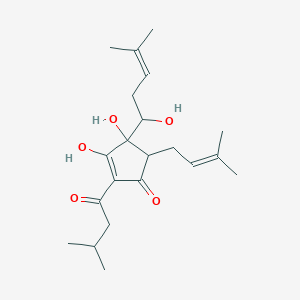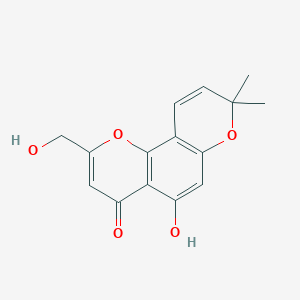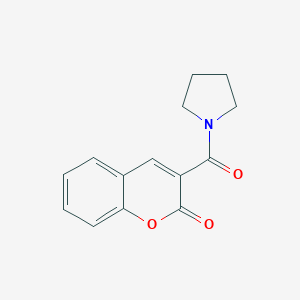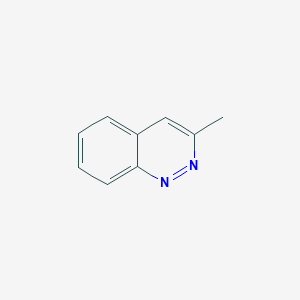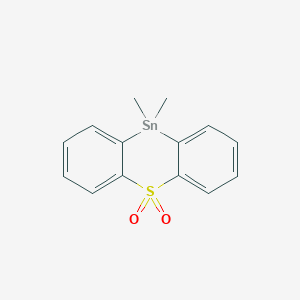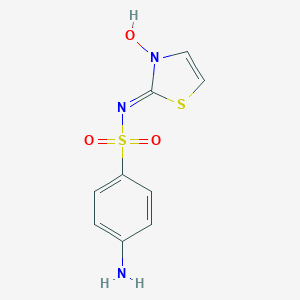
N,N,N-Triethyl-1-dodecylammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Triethyl-1-dodecylammonium (TEDA) is a quaternary ammonium compound that has been widely used in scientific research due to its unique properties. TEDA is a surfactant that can be used to stabilize nanoparticles, and it has also been shown to have antibacterial properties. In
Mecanismo De Acción
The mechanism of action of N,N,N-Triethyl-1-dodecylammonium as a surfactant is based on its ability to form a monolayer around nanoparticles. This monolayer stabilizes the nanoparticles by preventing aggregation and precipitation. The mechanism of action of N,N,N-Triethyl-1-dodecylammonium as an antibacterial agent is less well-understood, but it is thought to involve disruption of the bacterial cell membrane.
Efectos Bioquímicos Y Fisiológicos
N,N,N-Triethyl-1-dodecylammonium has been shown to have low toxicity in both in vitro and in vivo studies. In rats, N,N,N-Triethyl-1-dodecylammonium was found to be non-toxic at doses up to 2000 mg/kg. Additionally, N,N,N-Triethyl-1-dodecylammonium has been shown to be non-irritating to the skin and eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N,N-Triethyl-1-dodecylammonium in lab experiments is its ability to stabilize nanoparticles. This allows for more accurate imaging and drug delivery. Additionally, N,N,N-Triethyl-1-dodecylammonium has been shown to be effective as an antibacterial agent, which could be useful in the development of new antibiotics.
One limitation of using N,N,N-Triethyl-1-dodecylammonium in lab experiments is its potential toxicity. While N,N,N-Triethyl-1-dodecylammonium has been shown to be relatively non-toxic, it is important to use caution when handling the compound. Additionally, N,N,N-Triethyl-1-dodecylammonium may not be effective in all types of nanoparticles or bacteria, so it is important to conduct thorough testing before using N,N,N-Triethyl-1-dodecylammonium in a new application.
Direcciones Futuras
There are several future directions for research on N,N,N-Triethyl-1-dodecylammonium. One area of interest is the development of new applications for N,N,N-Triethyl-1-dodecylammonium as a surfactant. For example, N,N,N-Triethyl-1-dodecylammonium could be used to stabilize other types of nanoparticles or to improve drug delivery systems.
Another area of interest is the development of new antibacterial agents based on N,N,N-Triethyl-1-dodecylammonium. Researchers could explore the mechanism of action of N,N,N-Triethyl-1-dodecylammonium as an antibacterial agent to develop more effective antibiotics. Additionally, N,N,N-Triethyl-1-dodecylammonium could be modified to improve its antibacterial properties or to target specific types of bacteria.
In conclusion, N,N,N-Triethyl-1-dodecylammonium (N,N,N-Triethyl-1-dodecylammonium) is a versatile compound with many scientific research applications. Its ability to stabilize nanoparticles and act as an antibacterial agent make it a valuable tool for researchers. As research on N,N,N-Triethyl-1-dodecylammonium continues, it is likely that new applications and uses will be discovered.
Métodos De Síntesis
N,N,N-Triethyl-1-dodecylammonium can be synthesized through a reaction between dodecylamine and triethylamine. The reaction occurs in a solvent, typically ethanol or methanol, and the product is purified through a process of recrystallization. The resulting N,N,N-Triethyl-1-dodecylammonium is a white crystalline solid that is soluble in water.
Aplicaciones Científicas De Investigación
N,N,N-Triethyl-1-dodecylammonium has been used in a variety of scientific research applications. One of the most common uses is as a surfactant for stabilizing nanoparticles. N,N,N-Triethyl-1-dodecylammonium has been shown to be effective at stabilizing gold nanoparticles, which can be used for imaging and drug delivery. Additionally, N,N,N-Triethyl-1-dodecylammonium has been used as an antibacterial agent in both in vitro and in vivo studies.
Propiedades
Número CAS |
18144-34-8 |
|---|---|
Nombre del producto |
N,N,N-Triethyl-1-dodecylammonium |
Fórmula molecular |
C18H40N+ |
Peso molecular |
270.5 g/mol |
Nombre IUPAC |
dodecyl(triethyl)azanium |
InChI |
InChI=1S/C18H40N/c1-5-9-10-11-12-13-14-15-16-17-18-19(6-2,7-3)8-4/h5-18H2,1-4H3/q+1 |
Clave InChI |
DGJUONISEWDPFO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[N+](CC)(CC)CC |
SMILES canónico |
CCCCCCCCCCCC[N+](CC)(CC)CC |
Otros números CAS |
18144-34-8 |
Números CAS relacionados |
18186-71-5 (bromide) 23358-96-5 (chloride) |
Sinónimos |
C10-TEA dectriethyl ammonium decyltriethylammonium bromide N,N,N-triethyl-1-dodecylammonium N,N,N-triethyl-1-dodecylammonium bromide N,N,N-triethyl-1-dodecylammonium chloride triethyldodecylammonium bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



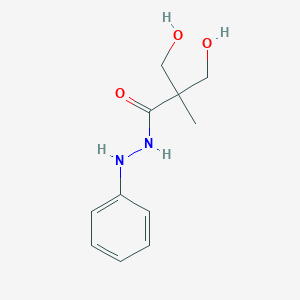
![Spiro[2.4]heptane-1-carboxylic Acid](/img/structure/B100570.png)
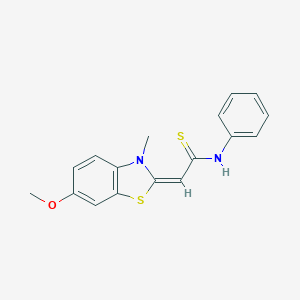

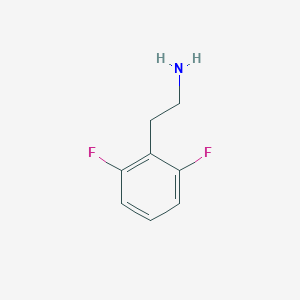
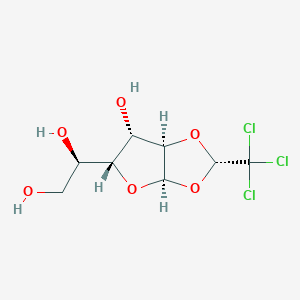
![N-cyano-N-[3-(trifluoromethyl)phenyl]formamide](/img/structure/B100576.png)
